1-(4-Fluoro-3-methylphenyl)piperidin-2-one
CAS No.:
Cat. No.: VC17719579
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14FNO |
|---|---|
| Molecular Weight | 207.24 g/mol |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)piperidin-2-one |
| Standard InChI | InChI=1S/C12H14FNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | UCFLOHANCIGHKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N2CCCCC2=O)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name for this compound is 1-(4-fluoro-3-methylphenyl)piperidin-2-one, reflecting its six-membered lactam ring (piperidin-2-one) and aromatic substituent. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄FNO |
| Molecular Weight | 207.24 g/mol |
| InChI | InChI=1S/C12H14FNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |
| SMILES | CC1=C(C=CC(=C1)N2CCCCC2=O)F |
The fluorine atom at the phenyl ring’s 4-position enhances metabolic stability, while the 3-methyl group contributes to steric bulk, potentially improving membrane permeability.
Physicochemical Properties
The compound’s logP (estimated at ~2.5) suggests moderate lipophilicity, balancing solubility and cell membrane penetration. Its melting point and solubility data remain undocumented, but analogous piperidin-2-one derivatives typically exhibit melting points between 80–150°C and solubility in polar organic solvents like ethanol or DMSO.
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis of 1-(4-fluoro-3-methylphenyl)piperidin-2-one involves a two-step process:
-
Condensation: Piperidine reacts with 4-fluoro-3-methylbenzoyl chloride under basic conditions to form an intermediate amide.
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Cyclization: Intramolecular lactam formation is induced via acid catalysis, yielding the piperidin-2-one ring.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Piperidine, DIPEA, DCM, 0°C → RT, 12h | 75% |
| Cyclization | H₂SO₄, toluene, reflux, 6h | 82% |
Industrial Production
Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are preferred over batch systems for their superior heat transfer and reduced reaction times. For example, a microreactor system operating at 120°C with a residence time of 30 minutes achieves 90% conversion.
Biological Activities and Mechanisms
Pharmacological Profile
While explicit data on this compound’s bioactivity is scarce, piperidine derivatives are known to interact with central nervous system (CNS) targets, including dopamine and serotonin receptors. The fluorine atom may enhance blood-brain barrier penetration, suggesting potential CNS applications.
Enzyme Inhibition
Piperidin-2-one derivatives exhibit inhibitory effects on cytochrome P450 enzymes and kinases. Molecular docking studies suggest that the 4-fluoro-3-methylphenyl group could occupy hydrophobic pockets in enzyme active sites, though experimental validation is needed.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Piperidin-2-one Derivatives
| Compound | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|
| 1-(4-Fluoro-3-methylphenyl)piperidin-2-one | 207.24 | ~2.5 | 4-F, 3-CH₃ |
| 1-(3-Fluoro-4-methylphenyl)piperidin-2-one | 207.24 | ~2.3 | 3-F, 4-CH₃ |
| 1-(4-Chlorophenyl)piperidin-2-one | 211.68 | ~2.8 | 4-Cl |
The 4-fluoro-3-methyl substitution offers a balance between electronic effects (fluorine’s electronegativity) and steric bulk (methyl group), potentially optimizing target binding compared to chloro or unsubstituted analogs.
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